Cardanol Based Benzoxazine (Mixture)

Description

Cardanol-based benzoxazine (C-Bz) is a bio-derived thermosetting resin synthesized from cardanol, a phenolic compound extracted from cashew nut shell liquid (CNSL) . Its structure features a hydroxyl group for reactivity and a C15 alkyl side chain that imparts flexibility and reduces crystallinity . C-Bz is often blended with other benzoxazines (e.g., bisphenol-A-based benzoxazine, BA-a) to enhance processability and thermo-mechanical properties . These mixtures leverage cardanol’s bio-renewability while addressing limitations like low char yield and high curing temperatures .

Properties

Molecular Formula |

C116H160N4O4 |

|---|---|

Molecular Weight |

1674.5 g/mol |

IUPAC Name |

7-[(8Z,11Z)-pentadeca-8,11-dienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(8Z,11Z)-pentadeca-8,11,14-trienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(Z)-pentadec-8-enyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-pentadecyl-3-phenyl-2,4-dihydro-1,3-benzoxazine |

InChI |

InChI=1S/C29H43NO.C29H41NO.C29H39NO.C29H37NO/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26-21-22-27-24-30(25-31-29(27)23-26)28-19-16-14-17-20-28/h14,16-17,19-23H,2-13,15,18,24-25H2,1H3;7-8,14,16-17,19-23H,2-6,9-13,15,18,24-25H2,1H3;4-5,7-8,14,16-17,19-23H,2-3,6,9-13,15,18,24-25H2,1H3;2,4-5,7-8,14,16-17,19-23H,1,3,6,9-13,15,18,24-25H2/b;8-7-;2*5-4-,8-7- |

InChI Key |

VLHBCVCYKXHJRC-BHYJQUGUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCC/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1 |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Preparation Methods

Raw Material: Cardanol

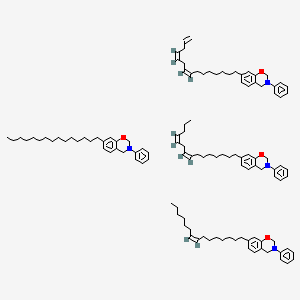

Cardanol is a renewable phenolic compound characterized by a 15-carbon aliphatic side chain in the meta position relative to the hydroxyl group. It is obtained industrially by vacuum distillation of cashew nut shell liquid (CNSL), which contains several components including saturated cardanol, monoene, diene, and triene isomers (Figure 1). The typical composition of cardanol mixtures used in benzoxazine synthesis is as follows:

| Component | Composition (%) |

|---|---|

| Saturated cardanol | 3.16 |

| Cardanol monoene | 47.60 |

| Cardanol diene | 23.72 |

| Cardanol triene | 25.51 |

This mixture is often used without further purification to ensure viability for large-scale applications.

General Synthetic Procedure

The synthesis of cardanol based benzoxazine monomers is typically conducted via a solvent-less Mannich condensation reaction involving three key reactants:

- Cardanol (phenolic component)

- Primary amine (often aromatic or aliphatic)

- Paraformaldehyde (formaldehyde source)

- Setup: A 100 mL, three-necked round-bottom flask equipped with a thermometer, Dean-Stark apparatus, and condenser is used.

- Charging Reactants: Cardanol (1 equivalent) and primary amine (1 equivalent) are charged into the flask and preheated to around 60°C.

- Addition of Paraformaldehyde: Paraformaldehyde (2 equivalents) is added portion-wise while maintaining the temperature at approximately 85°C.

- Reaction Time: The mixture is stirred for 3 to 4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

- Water Removal: The temperature is increased to around 120°C to remove water generated during the condensation, collected via the Dean-Stark apparatus.

- Isolation: The benzoxazine monomer mixture is obtained in high yield and purity, often without requiring further purification.

This process is eco-friendly as it is solvent-free and produces water as the only by-product.

Reaction Mechanism

The Mannich condensation proceeds through the formation of a benzoxazine ring by the reaction of the phenolic hydroxyl group of cardanol with paraformaldehyde and the primary amine. The reaction preserves the unsaturation in the aliphatic side chain of cardanol, allowing the mixture of isomers to be retained in the product. The typical proton NMR signals confirming benzoxazine formation include singlets near δ 4.89, 4.01, and 3.95 ppm corresponding to the methylene protons attached to nitrogen atoms in the oxazine ring.

Variations in Benzoxazine Monomers

Researchers have synthesized a series of benzoxazine monomers with varying degrees of oxazine ring functionalities (mono-, bis-, tri-, and tetra-oxazine) by altering the amine component. These monomers differ in their cross-linking potential and curing behavior.

- Mono-oxazine: Single oxazine ring per molecule.

- Bis-oxazine: Two oxazine rings.

- Tri-oxazine and Tetra-oxazine: Higher functionalities with three or four oxazine rings.

The degree of oxazine functionality influences polymerization temperature and mechanical properties. For example, tetra-functional benzoxazines tend to have higher cross-linking density and may cure at lower temperatures due to intramolecular proton diffusion effects.

Characterization and Data Analysis

Spectroscopic Confirmation

- 1H-NMR: Characteristic peaks for benzoxazine ring protons (O–CH2–N and Ar–CH2–N) appear at approximately 4.8–4.9 ppm and 3.9–4.0 ppm, respectively.

- FT-IR: Presence of oxazine ring is confirmed by C–N stretching vibrations near 1115 cm⁻¹ and characteristic aromatic and aliphatic peaks.

- HPLC: Used to analyze the composition of cardanol isomers before synthesis.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to study the curing behavior of benzoxazine monomers. Typical polymerization involves thermal ring-opening at temperatures above 180°C, although the presence of multiple oxazine rings can lower the curing temperature.

Representative Data Table: Isothermal DSC Results of Benzoxazine Monomers

| Benzoxazine Monomer | Onset Curing Temp (°C) | Peak Curing Temp (°C) | Glass Transition Temp (Tg, °C) |

|---|---|---|---|

| Mono-oxazine (C-a) | ~135 | ~180 | ~160 |

| Bis-oxazine (C-ddm) | Lower than mono-oxazine | ~170 | Higher than mono-oxazine |

| Tri-oxazine (C-trisapm) | Further lowered | ~160 | Increased |

| Tetra-oxazine (C-tetraapm) | Lowest onset temp | ~150 | Highest |

Note: Exact values vary depending on synthesis conditions and amine types.

Research Discoveries and Perspectives

- Sustainability: Utilizing cardanol, a renewable and low-cost by-product of the cashew industry, aligns with green chemistry principles.

- Solvent-Free Synthesis: The Mannich condensation reaction can be performed without solvents, reducing environmental impact.

- Retention of Unsaturation: The aliphatic side chain's unsaturation in cardanol remains intact, allowing for further functionalization or property tuning.

- Curing Behavior: Increasing oxazine functionality lowers curing temperatures and enhances cross-linking density, which may improve thermal and mechanical properties.

- Potential Applications: Cardanol based benzoxazines are promising for anticorrosive coatings, adhesives, and high-performance composites due to their thermal stability and bio-based origin.

Chemical Reactions Analysis

Types of Reactions

Cardanol based benzoxazine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group in cardanol can be oxidized to form quinones.

Reduction: The double bonds in the aliphatic chain of cardanol can be reduced to form saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups, such as acetate or glycidyl ether.

Common Reagents and Conditions

Oxidation: Reagents like 3-chloroperbenzoic acid are used for the epoxidation of cardanol derivatives.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can be employed for the reduction of double bonds.

Substitution: Acetic anhydride or glycidyl ethers are used for the substitution reactions.

Major Products

The major products formed from these reactions include cardanol acetate, cardanol glycidyl ether, and various epoxidized derivatives .

Scientific Research Applications

Anticorrosive Coatings

One of the most significant applications of cardanol based benzoxazine is in the formulation of anticorrosive coatings. These coatings leverage the unique properties of cardanol to provide effective protection against corrosion, particularly in metal substrates.

- Case Study: Composite Coatings

A study demonstrated the synthesis of a cardanol-based benzoxazine copper polymer (CBCP) using a solvent-free method, which exhibited excellent mechanical properties and corrosion resistance. The incorporation of two-dimensional lamellar polyimides as corrosion inhibitors significantly improved the anticorrosive performance of these coatings in various corrosive environments, such as saline solutions . The electrochemical impedance spectroscopy (EIS) results indicated that composite coatings with polyimide additives showed superior barrier properties compared to CBCP alone.

| Coating Type | Corrosion Resistance | Key Findings |

|---|---|---|

| Cardanol-based Benzoxazine Copper Polymer | High | Enhanced mechanical properties and corrosion resistance |

| Composite Coating with Polyimides | Very High | Significant improvement in anticorrosion performance |

Adhesives and Composites

Cardanol based benzoxazine is also utilized in adhesive formulations and composite materials due to its excellent bonding capabilities and thermal stability.

- Case Study: Adhesive Applications

Research indicates that cardanol-based benzoxazines can be effectively used as adhesives in composite materials. Their bio-based nature provides an eco-friendly alternative to traditional petrochemical adhesives, while maintaining high performance under thermal stress . The thermal behavior of these adhesives shows that they can withstand high temperatures, making them suitable for demanding applications.

Vitrimers

The development of cardanol-based polybenzoxazine vitrimers represents a novel application area. Vitrimers are a class of thermosetting polymers that can be reshaped and recycled upon heating, offering significant advantages in sustainability.

- Case Study: Recycling and Reshaping

A recent study explored the curing behavior of a cardanol-based polybenzoxazine vitrimer containing disulfide bonds. This material demonstrated the ability to be reshaped upon heating, thus providing an innovative solution for recycling thermosetting plastics . The study highlighted the dual curing process involving both benzoxazine ring cross-linking and cardanol side-chain reactions, which contributed to the material’s unique properties.

Thermal Stability and Mechanical Properties

Cardanol based benzoxazines exhibit remarkable thermal stability and mechanical strength, making them suitable for high-performance applications.

- Research Findings

Investigations into the thermal behavior of these compounds revealed that they maintain structural integrity at elevated temperatures (200-250 °C), which is crucial for applications requiring durability under heat . The mechanical properties were enhanced through careful formulation and processing techniques, allowing for their use in structural applications.

Future Prospects

The potential for cardanol based benzoxazine mixtures extends beyond current applications. Ongoing research aims to explore their use in:

- Biodegradable Materials : Leveraging their bio-based origin for environmentally friendly alternatives.

- Advanced Composites : Enhancing performance characteristics through hybrid formulations with other sustainable materials.

- Functional Coatings : Developing coatings with additional functionalities such as self-healing or antimicrobial properties.

Mechanism of Action

The mechanism of action of cardanol based benzoxazine involves the ring-opening polymerization of the benzoxazine ring. This process is catalyzed by the presence of phenolic compounds or benzoxazine oligomers, leading to the formation of a highly crosslinked polymer network. The molecular targets include the phenolic hydroxyl groups and the oxazine ring, which undergo polymerization to form the final polybenzoxazine resin .

Comparison with Similar Compounds

Comparison with Similar Benzoxazine Compounds

Thermal Properties

Curing Behavior

- C-Bz/BA-a Blends : Blending 10–30 wt.% C-Bz with BA-a reduces viscosity, enabling solvent-free processing. The curing temperature (240–260°C) remains similar to BA-a due to copolymerization .

- Vanillin-Based Benzoxazine : Requires higher curing temperatures (~250–280°C) due to rigid aromatic structures .

- Furfurylamine-Based Benzoxazine: Curing temperature drops from 248°C to 175°C when blended with OMPS (a cardanol derivative), demonstrating C-Bz’s role as a reactive diluent .

Thermal Stability

| Compound | Char Yield (800°C, N₂) | Tg (°C) |

|---|---|---|

| C-Bz (Pure) | 15–20% | 80–100 |

| BA-a (Pure) | 30–35% | 160–180 |

| C-Bz/BA-a (30 wt.%) | 25–28% | 140–160 |

| Vanillin-Based Bz | 25–30% | 180–200 |

| Eugenol-Based Bz | 20–25% | 120–140 |

C-Bz exhibits lower char yield than BA-a or vanillin-based systems due to its aliphatic side chain . However, blending with BA-a or silica fillers improves char yield (25–28%) and flame retardancy .

Mechanical and Physical Properties

Flexibility and Toughness

- The C15 chain in C-Bz reduces brittleness, offering a flexural strain 2–3× higher than BA-a .

- Blends with BA-a achieve balanced stiffness (flexural modulus: 3.5–4.0 GPa) and toughness (impact strength: 12–15 kJ/m²) .

- Vanillin-based benzoxazines are more rigid (flexural modulus: 4.5–5.0 GPa) but prone to microcracking .

Viscosity and Processability

Key Research Findings

Copolymerization Synergy : C-Bz/BA-a mixtures undergo copolymerization, enhancing crosslinking density and Tg (140–160°C) without external catalysts .

Flame Retardancy : Adding 20% silica to C-Bz increases char yield to 30%, comparable to petroleum-based resins .

Renewability: C-Bz reduces reliance on bisphenol-A, a toxic petrochemical, aligning with green chemistry trends .

Q & A

Q. What are the key synthetic methodologies for cardanol-based benzoxazine monomers, and how do they influence polymer properties?

Cardanol-based benzoxazines are synthesized via the Mannich condensation reaction using cardanol (a phenolic derivative from cashew nut shell liquid), formaldehyde, and primary amines. Two primary approaches are:

- Solvent-free synthesis : Reduces environmental impact and enhances purity by eliminating solvent residues. This method typically yields asymmetric monomers with controlled reactivity .

- Asymmetric monomer design : Combining cardanol with bio-phenols like vanillin via ethylene diamine bridges enables tailored cross-linking densities and thermal stability. For example, a two-step synthesis pathway allows selective substitution of cardanol with vanillin, optimizing monomer functionality .

Characterization via FTIR and NMR confirms oxazine ring formation, while DSC reveals curing exotherms (~220°C for oxazine polymerization) .

Q. Why is cardanol a preferred bio-based precursor for benzoxazine synthesis compared to other phenolics?

Cardanol’s unique structure—a long aliphatic side chain attached to a phenolic ring—imparts flexibility, hydrophobicity, and reduced brittleness to polybenzoxazines. Its low reactivity allows controlled synthesis of mono-functional intermediates, enabling asymmetric monomer designs that enhance processability and thermal stability . Additionally, cardanol’s renewable origin aligns with green chemistry principles, as it is derived from cashew nut shell liquid, a waste product .

Q. What characterization techniques are critical for analyzing cardanol-based benzoxazine curing behavior?

- Differential Scanning Calorimetry (DSC) : Identifies curing exotherms (e.g., allyl group polymerization at ~145°C and oxazine ring-opening at ~220°C) and quantifies activation energy .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, revealing degradation onset temperatures (~300°C for cardanol-based systems) and char yields .

- Rheological Studies : Monitor viscosity changes during curing, critical for composite processing .

Advanced Research Questions

Q. How can conflicting data on curing temperatures for cardanol-based benzoxazines be resolved?

Discrepancies in reported curing temperatures (e.g., 145–250°C) arise from monomer structure, catalysts, and curing conditions:

- Catalyst use : Adding CuCl₂ in cardanol-based benzoxazine-copper polymer systems enables room-temperature curing, reducing energy demands .

- Functional group effects : Allyl-containing monomers exhibit dual exotherms (145°C and 220°C), where allyl polymerization precedes oxazine curing, altering overall thermal profiles .

Researchers should standardize monomer purity, curing atmosphere (e.g., inert vs. oxidative), and catalyst loadings to minimize variability .

Q. What strategies improve the mechanical and anti-corrosion performance of cardanol-based benzoxazine composites?

- Hybridization with 2D materials : Incorporating polyimide lamellar structures (e.g., PDPI or NDPI) enhances barrier properties, reducing corrosion rates by 3.376×10⁻⁶ mm/year in saline environments. The lamellar structure impedes electrolyte diffusion, validated via electrochemical impedance spectroscopy (EIS) .

- Cross-linking density optimization : Multifunctional POSS (polyhedral oligomeric silsesquioxane) additives increase cross-linking density, improving storage modulus (1.2–2.5 GPa) and glass transition temperatures (Tg ~300°C) .

Q. How do conflicting reports on flame retardancy in cardanol-based systems inform material design?

While cardanol-based polybenzoxazines inherently achieve UL V-0 ratings due to aromatic char formation , blending with eugenol-derived tris-benzoxazines enhances flame retardancy. For example, hydrophobic benzoxazine blends reduce peak heat release rates (pHRR) by 40% via synergistic char formation and gas-phase radical quenching . Contradictions in flame resistance often stem from varying monomer ratios and curing conditions, necessitating cone calorimetry for standardized evaluation .

Q. What experimental designs address brittleness in polybenzoxazines without sacrificing thermal stability?

- Toughening agents : Liquid cardanol-based benzoxazines act as reactive diluents for bisphenol A-based systems, reducing viscosity by 30% and improving fracture toughness (KIC ~1.5 MPa·m¹/²) .

- Co-polymerization : Diallyl-functionalized benzoxazines form interpenetrating networks with rubbers or epoxies, balancing Tg (~250°C) and impact resistance .

Methodological Guidance

Q. How should researchers design experiments to analyze degradation mechanisms in cardanol-based polybenzoxazines?

- Multi-step TGA-MS coupling : Correlate mass loss events (e.g., 300–400°C for aliphatic chain degradation) with evolved gas species (e.g., CO₂, NH₃) to map degradation pathways .

- Accelerated aging studies : Expose samples to UV/humidity cycles and monitor carbonyl index changes via FTIR to predict long-term stability .

Q. What statistical approaches resolve data variability in hybrid composite studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.